3-(ベンジルオキシ)-5-ブロモフェニルボロン酸

説明

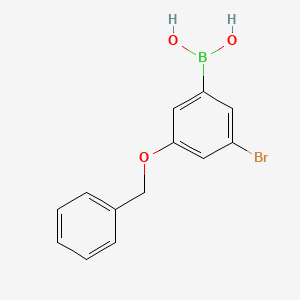

3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxy group and a bromine atom

科学的研究の応用

Chemical Properties and Reactivity

3-(Benzyloxy)-5-bromophenylboronic acid is characterized by its boronic acid functionality, which allows it to form reversible covalent bonds with diols. This property is crucial for its role in various chemical reactions, including:

- Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds between organic halides and boronic acids in the presence of a palladium catalyst. The presence of the benzyloxy group enhances solubility and reactivity, making this compound a versatile building block in organic synthesis .

- Synthesis of Complex Organic Molecules : The compound's unique substitution pattern allows it to be employed in the synthesis of complex organic molecules, which can be useful in pharmaceuticals and materials science.

Synthetic Applications

The compound has been utilized in various synthetic methodologies, including:

- Palladium-Catalyzed Reactions : It serves as a substrate in palladium-catalyzed reactions for synthesizing β-quaternary ketones and other complex structures .

- Functional Material Development : Incorporating this boronic acid derivative into polymers can yield materials with specific properties such as electrical conductivity and fluorescence, which are valuable in the development of advanced materials.

Table 1: Comparison of Synthetic Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using palladium catalysts | High efficiency and selectivity |

| Synthesis of β-Quaternary Ketones | Utilizes palladium-catalyzed reactions | Versatile applications in medicinal chemistry |

| Functional Material Development | Incorporation into polymers | Enhanced material properties |

Pharmaceutical Applications

Research into the pharmaceutical applications of 3-(benzyloxy)-5-bromophenylboronic acid has shown promising results:

- Potential Therapeutic Agents : The compound's structure allows for interactions with biological targets, making it a candidate for developing novel therapeutic agents. Studies indicate that its substituents can improve pharmacokinetic properties such as absorption and metabolic stability .

- Biological Activity : Investigations into the biological activity of this compound have suggested potential roles in treating various diseases. The benzyloxy group can act as a protecting group, enabling selective cleavage under specific conditions for controlled release within biological systems .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of 3-(benzyloxy)-5-bromophenylboronic acid:

- A study published in the Journal of Organic Chemistry highlighted its role in facilitating efficient cross-coupling reactions that lead to complex secondary alcohols, showcasing its utility in synthetic organic chemistry .

- Research on the compound's interactions with various biological targets has provided insights into its potential therapeutic roles, emphasizing the need for further exploration in drug development contexts .

作用機序

Target of Action

The primary target of 3-(Benzyloxy)-5-Bromophenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound, as an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmental benignity .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can significantly affect downstream biochemical processes .

Pharmacokinetics

Its use in suzuki-miyaura coupling reactions suggests that it has a high reactivity and can readily participate in biochemical reactions .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The efficacy and stability of 3-(Benzyloxy)-5-Bromophenylboronic Acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be affected by factors such as temperature, pH, and the presence of other chemical groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID typically involves the bromination of (3-(Benzyloxy)phenyl)boronic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions:

Oxidation: 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Oxidation: Phenols, quinones.

Reduction: Boronic esters, alcohols.

Substitution: Biaryl compounds.

類似化合物との比較

- (3-(Benzyloxy)phenyl)boronic acid

- (3-(Benzyloxy)-4-bromophenyl)boronic acid

- (3-(Benzyloxy)-2-bromophenyl)boronic acid

Uniqueness: 3-(BENZYLOXY)-5-BROMOPHENYLBORONIC ACID is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the benzyloxy and bromine substituents allows for versatile applications in synthesis and material science .

生物活性

3-(Benzyloxy)-5-bromophenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and antioxidant applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

3-(Benzyloxy)-5-bromophenylboronic acid is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its interactions with biological targets. The compound's structure can be represented as follows:

- Chemical Formula : CHBBrO

- CAS Number : 1256355-21-1

The biological activity of boronic acids often involves their interaction with specific enzymes and receptors. In particular, 3-(benzyloxy)-5-bromophenylboronic acid has been studied for its ability to inhibit certain enzymes that are critical in cancer progression and microbial resistance.

Anticancer Activity

Research has indicated that boronic acids can exhibit significant cytotoxic effects on various cancer cell lines. In a study evaluating the anticancer properties of boronic compounds, it was found that 3-(benzyloxy)-5-bromophenylboronic acid demonstrated a notable reduction in cell viability in prostate cancer cells (PC-3) while maintaining higher viability in healthy cell lines (L929) .

| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|

| 0.5 | 78 | 95 |

| 1 | 62 | 92 |

| 2 | 45 | 87 |

| 5 | 33 | 71 |

The results indicate a dose-dependent cytotoxicity towards cancer cells, suggesting that the compound could be a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A study reported that boronic acid derivatives exhibited inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm across different species .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 9 |

These findings highlight the potential of 3-(benzyloxy)-5-bromophenylboronic acid as an antimicrobial agent, particularly in addressing resistant strains.

Antioxidant Activity

The antioxidant capacity of boronic acids is another area of interest. Studies have employed various assays such as DPPH and ABTS to evaluate the radical scavenging abilities of these compounds. The antioxidant activity of related phenyl boronic acids was found to be comparable to standard antioxidants like α-tocopherol .

Study on Prostate Cancer Cells

In a controlled laboratory setting, PC-3 cells were treated with varying concentrations of 3-(benzyloxy)-5-bromophenylboronic acid. The study aimed to assess both cytotoxicity and selectivity towards cancerous versus healthy cells. The results demonstrated a significant decrease in viability at higher concentrations, indicating its potential as a selective anticancer agent .

Antimicrobial Efficacy Assessment

A comprehensive assessment was conducted on the antimicrobial properties of multiple boronic compounds, including our target compound. The results indicated effective inhibition against several pathogens, reinforcing the notion that boronic acids can serve as effective antimicrobial agents .

特性

IUPAC Name |

(3-bromo-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BBrO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDMDMCDCBLNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681731 | |

| Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-21-1 | |

| Record name | Boronic acid, B-[3-bromo-5-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)-5-bromophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。